molecular formula C14H11F3O B8714445 2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol

2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No. B8714445
M. Wt: 252.23 g/mol
InChI Key: BGBIUILYNBOXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol is a useful research compound. Its molecular formula is C14H11F3O and its molecular weight is 252.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Phenyl-alpha-(trifluoromethyl)benzyl Alcohol

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-phenylphenyl)ethanol

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13(18)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13,18H

InChI Key

BGBIUILYNBOXDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-biphenyl-2-yl-2,2,2-trifluoro-ethanone (300 mg, 1.2 mmol), borane tetrahydrofuran complexes (1.2 ml, 1M in THF, 1.2 mmol) and S-2-methyl-CBS-oxazaborolidine (0.24 ml, 1M in toluene, 0.24 mmol) in THF (8 ml) was stirred at room temperature over night. Several drops of concentrated HCl were added and the mixture was stirred for 30 minutes. The product was purified by SiO2 chromatography (hexane/ethyl acetate=100/0 to 3/1) to give 290 mg of 1-biphenyl-2-yl-2,2,2-trifluoro-ethanol (96% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
S-2-methyl-CBS-oxazaborolidine
Quantity
0.24 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.